Agriculture, specifically in weed control.
Allidochlor has a high potential for bioconcentration, has a moderate mammalian toxicity and is a known skin and eye irritant. It is highly soluble in water and highly volatile.
Allidochlor is an organochlorine compound recognized primarily for its use as a selective herbicide. Introduced in 1958, it is effective against annual grasses and certain broad-leaved weeds in a variety of crops, including corn, soybeans, vegetables, and ornamental plants. The chemical structure of Allidochlor is represented by the molecular formula , with a molecular weight of 173.64 g/mol. It appears as an oily amber liquid with a slight irritating odor and is slightly soluble in water but more soluble in organic solvents like alcohol, hexane, and xylene .
These reactions are crucial for understanding its environmental behavior and potential degradation pathways.
Allidochlor exhibits notable biological activity as a herbicide. Its mechanism of action involves:
These actions collectively contribute to its effectiveness as a pre-emergent herbicide.
The synthesis of Allidochlor typically involves the following steps:
Industrial methods may scale these processes for higher yields.
Allidochlor is primarily utilized as a herbicide due to its selective action against various weeds. Its applications include:
Its high potential for bioconcentration necessitates careful management to mitigate environmental impacts.
Research indicates that Allidochlor interacts with various biological systems:
Understanding these interactions is vital for assessing its ecological risks and safety measures during application.
Several compounds share similarities with Allidochlor in terms of structure and function. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Diallylamine | C6H13N | A precursor used in the synthesis of Allidochlor; acts as a herbicide itself. |
| Chloroacetic Acid | C2H3ClO2 | A product of Allidochlor hydrolysis; used in organic synthesis. |
| Trifluralin | C13H16F3N | A pre-emergent herbicide similar in function; affects root growth. |
| Pendimethalin | C14H19N3O4 | Another pre-emergent herbicide with selective action against annual grasses. |
Allidochlor's uniqueness lies in its specific biochemical interactions that inhibit both cell division and protein synthesis selectively within target weed species while being less effective on established plants .
Allidochlor is an organochlorine compound with the molecular formula C8H12ClNO [1] [3]. The structural arrangement of this molecule features a chloroacetamide backbone with two allyl groups attached to the nitrogen atom [2]. The central functional group is an amide, where the carbonyl carbon is connected to a chloromethyl group, creating the characteristic 2-chloroacetamide structure [4]. The nitrogen atom of the amide is tertiary, with two allyl (prop-2-enyl) groups attached, giving the molecule its distinctive reactivity profile [6].
The molecular weight of allidochlor is precisely 173.64 g/mol, which is consistent with its molecular composition [4] [5]. The structural configuration includes unsaturated carbon chains in the form of the two allyl groups, which contribute to the compound's chemical behavior and reactivity patterns [3]. The presence of the chlorine atom attached to the methyl group adjacent to the carbonyl creates a reactive site that is significant for the compound's chemical properties [7].
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, allidochlor is formally named 2-chloro-N,N-bis(prop-2-enyl)acetamide [6]. This systematic name accurately describes the molecular structure by identifying the 2-chloroacetamide backbone and the two prop-2-enyl (allyl) substituents on the nitrogen atom [3].
Allidochlor is known by several alternative designations in scientific literature and commercial contexts. These include N,N-diallyl-2-chloroacetamide, which emphasizes the diallyl substitution pattern on the nitrogen atom [1] [4]. Other common names include 2-chloro-N,N-diallylacetamide, acetamide, 2-chloro-N,N-di-2-propen-1-yl-, and α-chloro-N,N-diallylacetamide [6] [7]. The compound has also been registered under various trade names including CDAA, Randox, and CP 6343, which were used for commercial formulations [2] [3].
The Chemical Abstracts Service (CAS) registry number assigned to allidochlor is 93-71-0, which serves as a unique identifier for this chemical compound in scientific databases and regulatory documentation [4] [5]. Additionally, the European Community (EC) Number 202-270-7 has been assigned to this substance for regulatory purposes within the European Union [1].
At standard ambient temperature and pressure, allidochlor exists as an oily amber liquid with a slightly irritating odor [2] [19]. Some sources also describe it as potentially appearing in granular form for certain formulations, though the liquid state is the natural physical form of the pure compound [7] [19]. The visual characteristics of allidochlor contribute to its identification in laboratory and industrial settings, with its distinctive amber coloration being a notable feature [2].
Allidochlor exhibits a melting point of 145°C, which represents the temperature at which the compound transitions from solid to liquid state [2] [4]. This relatively high melting point for an organic liquid suggests significant intermolecular forces in the solid state, likely due to the polar nature of the amide group [7].
The boiling point of allidochlor is reported as 242°C at standard atmospheric pressure (760 mmHg) [2] [7]. Under reduced pressure conditions of 2 Torr, the boiling point decreases significantly to 92°C, which is relevant for laboratory purification procedures such as vacuum distillation [4] [19]. These thermal transition points are important parameters for handling, storage, and purification of the compound [2].
The density of allidochlor is 1.088 g/cm³ at 25°C, indicating that it is slightly denser than water [4] [19]. Some sources report a slightly lower value of 1.042 g/cm³, which may reflect variations in measurement conditions or sample purity [2] [20]. This physical property is important for formulation development and handling procedures [7].
The refractive index (nD) of allidochlor is reported as 1.4932 at 25°C, with some sources listing a slightly different value of 1.478 [2] [19]. The refractive index is an important physical constant used for compound identification and purity assessment in analytical chemistry [7]. This optical property reflects the compound's ability to bend light and is related to its molecular structure and electron density distribution [19].
Allidochlor has a flash point of approximately 100°C, which indicates the lowest temperature at which its vapors can ignite in the presence of an ignition source [2] [20]. Some sources report varying flash point values depending on the measurement method, with open cup (OC) measurements yielding 186°C and closed cup (CC) measurements yielding 15°C [19]. This significant difference highlights the importance of specifying the measurement method when reporting flash point data [20].
Regarding thermal stability, allidochlor is generally stable under normal temperature conditions but may decompose when heated to high temperatures [19]. The compound should be stored at temperatures between 0-6°C to maintain its stability over extended periods [2] [5]. When heated to decomposition, allidochlor can emit toxic fumes containing chlorine compounds and nitrogen oxides, which is an important consideration for safety protocols [2].
Allidochlor demonstrates a complex solubility profile across different solvents. In water, it exhibits moderate solubility with reported values of 19.32 g/L at 25°C [2]. Some sources indicate a slightly different water solubility of 1.97 × 10⁴ mg/L (19.7 g/L) at the same temperature [19]. This water solubility is significant for environmental fate considerations and formulation development [3].
In organic solvents, allidochlor shows much higher solubility. It is readily soluble in common organic solvents including alcohol, hexane, and xylene [2] [19]. The compound's solubility in acetonitrile is particularly high, making this solvent suitable for preparing analytical standards and solutions for chromatographic analyses [5] [8]. The differential solubility between aqueous and organic phases results in a partition coefficient (log P) of approximately 1.34, indicating moderate lipophilicity [7] [19].
Table 1: Solubility Profile of Allidochlor in Various Solvents at 25°C
| Solvent | Solubility |
|---|---|
| Water | 19.32 g/L |
| Alcohol | Highly soluble |
| Hexane | Highly soluble |
| Xylene | Highly soluble |
| Acetonitrile | Highly soluble |
Allidochlor exhibits moderate stability under standard environmental conditions but is sensitive to certain chemical environments [2] [19]. The compound is generally stable at room temperature when stored properly, but long-term storage is recommended at 4°C to prevent degradation [5] [8]. The chlorine atom in the molecule is described as "labile," indicating potential reactivity under certain conditions [19].
A notable stability concern is allidochlor's corrosivity toward ordinary steel, which necessitates appropriate storage container selection [2] [7]. This corrosive property is likely related to the potential release of chloride ions during degradation processes [19]. The compound's stability is also affected by pH extremes, with increased degradation rates observed in strongly acidic or alkaline conditions [17] [18].
Hydrolysis of allidochlor, like other dichloroacetamide compounds, is generally slow under neutral pH conditions [17]. The hydrolysis reaction involves nucleophilic attack at the carbonyl carbon or the chlorinated carbon, potentially leading to dechlorination and formation of hydroxylated products [18]. The reaction kinetics follow pseudo-first-order behavior, with the rate strongly dependent on pH and temperature [17].
In acidic media, hydrolysis proceeds slowly through protonation of the carbonyl oxygen followed by nucleophilic attack by water [18]. Under alkaline conditions, hydroxide ions serve as more effective nucleophiles than water molecules, significantly accelerating the hydrolysis rate [17] [18]. Complete hydrolysis has been observed at pH 11 for structurally similar compounds, suggesting that allidochlor would behave similarly in highly alkaline environments [17].
Temperature also significantly affects the hydrolysis rate, with higher temperatures accelerating the reaction according to the Arrhenius relationship [18]. This temperature dependence is important for predicting environmental persistence and designing appropriate storage conditions [17].
Allidochlor interacts with various environmental matrices through several mechanisms, including sorption to soil particles, reaction with natural organic matter, and transformation in aquatic systems [3] [17]. The compound's moderate water solubility (19.32 g/L) and partition coefficient (log P = 1.34) suggest potential mobility in soil systems, particularly in soils with low organic matter content [2] [3].
In soil environments, allidochlor can undergo both abiotic and biotic transformation processes [3]. The compound is not highly persistent in soil, with reported half-lives indicating moderate degradation rates [3]. The mobility of allidochlor in soil is classified as high, suggesting potential for leaching into groundwater under certain conditions [3].
In aquatic systems, allidochlor can undergo photolysis in addition to hydrolysis, particularly in the presence of photosensitizers such as nitrate, nitrite, and humic acids [17] [18]. These indirect photolysis processes involve reactive species like hydroxyl radicals and singlet oxygen, which can accelerate the transformation of allidochlor in surface waters exposed to sunlight [17].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about allidochlor [12] [16]. The ¹H NMR spectrum of allidochlor shows characteristic signals for the different hydrogen environments in the molecule [12]. The methylene protons adjacent to the chlorine atom typically appear as a singlet at approximately 4.0-4.1 ppm due to the deshielding effect of the electronegative chlorine atom [16]. The methylene protons of the allyl groups attached to the nitrogen atom generally appear as doublets at around 3.8-4.0 ppm, coupling with the adjacent vinyl protons [12].
The vinyl protons of the allyl groups exhibit complex splitting patterns in the 5.0-6.0 ppm region [12]. The terminal methylene protons of the allyl groups typically appear as doublets of doublets around 5.1-5.3 ppm, while the internal methine protons show multiplet signals at approximately 5.7-5.9 ppm due to coupling with both the terminal methylene protons and the adjacent methylene protons [16].
¹³C NMR spectroscopy of allidochlor reveals the carbonyl carbon signal at approximately 165-170 ppm, which is characteristic of amide carbonyls [12]. The chloromethyl carbon typically appears around 40-45 ppm, while the allyl carbons show signals in the 45-50 ppm range for the methylene carbons attached to nitrogen and in the 115-135 ppm range for the vinyl carbons [16].
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of allidochlor [9] [13]. The molecular ion peak (M+) appears at m/z 173, corresponding to the molecular weight of C8H12ClNO [13]. The presence of chlorine in the molecule results in a characteristic isotope pattern, with a smaller peak at m/z 175 (approximately one-third the intensity of the m/z 173 peak) due to the 37Cl isotope [9].
Gas chromatography-mass spectrometry (GC-MS) analysis of allidochlor reveals several characteristic fragment ions [13]. The base peak in the mass spectrum is typically observed at m/z 41, corresponding to the allyl fragment (C3H5+) [13]. Other significant fragment ions include m/z 56 (relative intensity 530), m/z 138 (relative intensity 277), m/z 70 (relative intensity 246), and m/z 132 (relative intensity 232) [9] [13].
Table 2: Major Mass Spectral Fragments of Allidochlor
| m/z | Relative Intensity | Probable Fragment |
|---|---|---|
| 41 | 999 (base peak) | C3H5+ (allyl) |
| 56 | 530 | C3H6N+ |
| 138 | 277 | C7H9ClN+ |
| 70 | 246 | C4H8N+ |
| 132 | 232 | C7H9NO+ |
The fragmentation pattern reflects the structural features of allidochlor, with the initial loss of a chlorine atom or an allyl group being common fragmentation pathways [13]. The presence of nitrogen in the molecule contributes to the formation of even-mass fragments, which is characteristic of compounds containing an odd number of nitrogen atoms [9].
Infrared (IR) spectroscopy provides information about the functional groups present in allidochlor [9] [14]. The IR spectrum of allidochlor exhibits several characteristic absorption bands that correspond to its key structural features [14]. The carbonyl group (C=O) of the amide functionality shows a strong absorption band at approximately 1650-1670 cm⁻¹, which is typical for tertiary amides [9].
The C-H stretching vibrations of the allyl groups appear in the 3000-3100 cm⁻¹ region for the vinyl C-H bonds and in the 2850-2950 cm⁻¹ region for the methylene C-H bonds [14]. The C=C stretching vibrations of the allyl groups typically show absorption bands at 1640-1650 cm⁻¹, which may overlap with the amide carbonyl band [9].
The C-N stretching vibration of the tertiary amide appears as a medium-intensity band in the 1300-1400 cm⁻¹ region [14]. The C-Cl stretching vibration typically shows an absorption band in the 600-800 cm⁻¹ region, providing evidence for the presence of the chloromethyl group [9]. Additionally, the out-of-plane bending vibrations of the vinyl hydrogens in the allyl groups appear as characteristic bands in the 900-1000 cm⁻¹ region [14].
Irritant;Environmental Hazard